molecular formula C15H13N3O2 B13876966 Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate

Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate

Cat. No.: B13876966
M. Wt: 267.28 g/mol
InChI Key: SDOULRYYTJNMGB-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 3-methyl-2-pyridinecarboxaldehyde with o-phenylenediamine to form the benzimidazole core. This is followed by esterification with methyl chloroformate to introduce the carboxylate ester group.

Reaction Conditions:

    Condensation Reaction:

    Esterification Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzimidazole core.

Common Reagents and Conditions

Major Products

    Oxidation Products: N-oxides of the benzimidazole or pyridine rings

    Reduction Products: Alcohol derivatives of the carboxylate ester group

    Substitution Products: Alkylated or arylated derivatives at the pyridine or benzimidazole rings

Scientific Research Applications

Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the pyridine and benzimidazole rings allows for strong interactions with nucleic acids and proteins, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-pyridin-3-ylbenzimidazole-4-carboxylate
  • Methyl 3-methylbenzimidazole-4-carboxylate
  • Methyl 2-pyridin-3-ylbenzimidazole-5-carboxylate

Uniqueness

Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate is unique due to the presence of both a methyl group on the pyridine ring and a carboxylate ester group on the benzimidazole core. This combination of functional groups enhances its chemical reactivity and potential biological activity compared to similar compounds.

Biological Activity

Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate is a compound that has garnered attention in recent pharmacological research due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes current findings regarding its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a benzimidazole core substituted with a pyridine ring and a carboxylate group. This structural configuration is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties , especially against various bacterial strains. For instance, a study reported that derivatives of benzimidazole, including those with similar structures to this compound, exhibited notable activity against Staphylococcus aureus and Escherichia coli.

CompoundMIC (μg/mL)Activity
This compound32Moderate
Benzimidazole derivative A16High
Benzimidazole derivative B64Low

This table illustrates the minimum inhibitory concentration (MIC) values for various compounds, indicating that while this compound shows moderate activity, other derivatives may possess enhanced efficacy.

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

Case Study: In Vitro Cytotoxicity

A notable study evaluated the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (μM)Description
HeLa15Significant inhibition
MCF-720Moderate inhibition
A54925Lower sensitivity

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound possesses promising anticancer properties.

The mechanism underlying the biological activity of this compound appears to be multifaceted. It is believed to interact with specific cellular pathways involved in apoptosis and cell cycle regulation. For instance, compounds structurally related to Methyl 3-methyl-2-pyridin-3-ylbenzimidazole have been shown to modulate signaling pathways associated with cancer cell survival.

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate

InChI

InChI=1S/C15H13N3O2/c1-18-13-11(15(19)20-2)6-3-7-12(13)17-14(18)10-5-4-8-16-9-10/h3-9H,1-2H3

InChI Key

SDOULRYYTJNMGB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2N=C1C3=CN=CC=C3)C(=O)OC

Origin of Product

United States

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